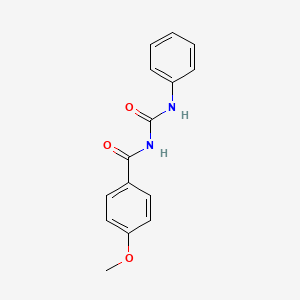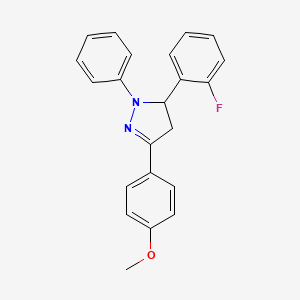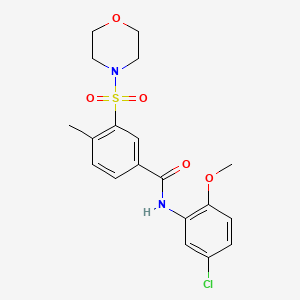![molecular formula C18H32Cl2N2O3 B5224124 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5224124.png)
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxyethyl group, and a propylphenoxy moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the piperazine ring with ethylene oxide to introduce the hydroxyethyl group.
Attachment of the Propylphenoxy Group: The final step involves the reaction of the hydroxyethyl piperazine with 4-propylphenol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)piperazine: Shares the piperazine and hydroxyethyl groups but lacks the propylphenoxy moiety.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: Similar structure but with an ethanesulfonic acid group instead of the propylphenoxy group.
Uniqueness
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol is unique due to its combination of functional groups, which confer specific chemical properties and biological activities not found in similar compounds.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3.2ClH/c1-2-3-16-4-6-18(7-5-16)23-15-17(22)14-20-10-8-19(9-11-20)12-13-21;;/h4-7,17,21-22H,2-3,8-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPUMQSVXOZGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B5224055.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)


![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)
![N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5224108.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
